5-(Aminomethyl)benzo[d]oxazol-2-amine chemical structure and physicochemical properties
5-(Aminomethyl)benzo[d]oxazol-2-amine chemical structure and physicochemical properties
An In-Depth Technical Guide to 5-(Aminomethyl)benzo[d]oxazol-2-amine: Structure, Properties, and Synthetic Strategies for Drug Discovery
This technical guide provides a comprehensive overview of 5-(aminomethyl)benzo[d]oxazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established principles of organic chemistry to offer a scientifically grounded perspective on its chemical structure, physicochemical properties, a plausible synthetic pathway, and potential applications in drug development.
Introduction: The 2-Aminobenzoxazole Scaffold
The 2-aminobenzoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These activities include anti-inflammatory, anti-bacterial, muscle relaxant, and anti-histaminic properties[1]. The unique electronic and structural features of the benzoxazole ring system allow for diverse interactions with biological targets. The introduction of an aminomethyl group at the 5-position is anticipated to modulate the compound's polarity, basicity, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Chemical Structure and Nomenclature
The chemical structure of 5-(aminomethyl)benzo[d]oxazol-2-amine is characterized by a fused benzene and oxazole ring system, which constitutes the benzoxazole core. An amine group is attached at the 2-position of the oxazole ring, and an aminomethyl group (-CH₂NH₂) is substituted at the 5-position of the benzene ring.
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IUPAC Name: (2-aminobenzo[d]oxazol-5-yl)methanamine
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Molecular Formula: C₈H₉N₃O
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Canonical SMILES: C1=CC2=C(C=C1CN)OC(=N2)N
The presence of two primary amine groups and the heterocyclic core suggests that this molecule can act as both a hydrogen bond donor and acceptor, which is a critical feature for molecular recognition by biological macromolecules.
Physicochemical Properties: An Estimation
| Property | Estimated Value | Rationale and Comparative Insights |
| Molecular Weight | 163.18 g/mol | Calculated from the molecular formula (C₈H₉N₃O). |
| Melting Point (°C) | > 150 (decomposes) | The presence of two amine groups capable of hydrogen bonding would likely result in a higher melting point compared to 5-methylbenzo[d]oxazol-2-amine (125-131 °C)[2]. |
| Boiling Point (°C) | > 300 | Expected to be significantly higher than related non-polar benzoxazoles due to strong intermolecular hydrogen bonding. |
| pKa | ~4-5 (2-amino), ~9-10 (methylamino) | The 2-amino group is expected to be weakly basic due to conjugation with the heterocyclic ring, similar to other 2-aminobenzoxazoles. The aminomethyl group should have a pKa typical of a primary alkylamine. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | The amine functionalities will enhance solubility in polar solvents. Solubility in aqueous media will be pH-dependent, increasing in acidic conditions due to salt formation. |
| LogP | < 1.0 | The introduction of the polar aminomethyl group would significantly decrease the octanol-water partition coefficient compared to a simple 2-aminobenzoxazole. |
Proposed Synthesis of 5-(Aminomethyl)benzo[d]oxazol-2-amine
A plausible synthetic route to 5-(aminomethyl)benzo[d]oxazol-2-amine can be designed based on established methods for the synthesis of substituted 2-aminobenzoxazoles[3][4]. A retro-synthetic analysis suggests that the target molecule can be prepared from a suitably functionalized 2-aminophenol derivative.
Synthetic Strategy
The proposed synthesis involves a multi-step process starting from a commercially available nitrophenol derivative. The key steps include the protection of the phenol, introduction of the aminomethyl precursor, reduction of the nitro group, cyclization to form the 2-aminobenzoxazole ring, and final deprotection.
Step-by-Step Experimental Protocol
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Protection of the Phenolic Hydroxyl Group:
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Start with 4-methyl-2-nitrophenol. The methyl group will be functionalized later in the synthesis.
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Benzylic Bromination:
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The methyl group at the 5-position (relative to the future benzoxazole) is converted to a bromomethyl group using a radical initiator like N-bromosuccinimide (NBS) and a light source or a radical initiator like AIBN.
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Introduction of the Amino Group Precursor:
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The bromomethyl intermediate is reacted with a protected amine equivalent, such as potassium phthalimide, in a Gabriel synthesis. This prevents side reactions with the nucleophilic nitrogen.
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Reduction of the Nitro Group:
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The nitro group is selectively reduced to an amine using a standard reducing agent like tin(II) chloride in ethanol or catalytic hydrogenation. This yields a 2-aminophenol derivative with the protected aminomethyl group at the 5-position.
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Cyclization to form the 2-Aminobenzoxazole Ring:
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The resulting 2-aminophenol is cyclized using cyanogen bromide (CNBr) in a suitable solvent like methanol. This is a common and effective method for forming the 2-aminobenzoxazole core[5].
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Deprotection of the Aminomethyl Group:
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The phthalimide protecting group is removed by treatment with hydrazine hydrate in ethanol under reflux to yield the final product, 5-(aminomethyl)benzo[d]oxazol-2-amine.
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Visualization of the Synthetic Workflow
Caption: Proposed synthetic pathway for 5-(aminomethyl)benzo[d]oxazol-2-amine.
Potential Applications in Drug Development
Derivatives of 2-aminobenzoxazole are being actively investigated for various therapeutic applications. The structural features of 5-(aminomethyl)benzo[d]oxazol-2-amine suggest it could be a valuable scaffold for designing novel therapeutic agents.
Neurological Disorders
Substituted benzo[d]oxazol-5-amine derivatives have been explored as multi-target directed ligands for the treatment of Alzheimer's disease[6]. These compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as the ability to inhibit amyloid-beta aggregation. The aminomethyl group in the target compound could enhance interactions with the peripheral anionic site of AChE and improve blood-brain barrier permeability.
Anticancer Agents
The benzoxazole core is present in several compounds with demonstrated anticancer activity. For example, 1,2,3-triazole-linked pyrimidine-benzoxazoles incorporating a 5-aminobenzoxazole scaffold have shown potent activity against various cancer cell lines[7]. The aminomethyl group could be a site for further derivatization to improve potency and selectivity.
Logical Workflow for Preclinical Evaluation
A logical workflow for the preclinical evaluation of 5-(aminomethyl)benzo[d]oxazol-2-amine would involve a series of in vitro and in vivo studies to assess its therapeutic potential.
Caption: A logical workflow for the preclinical evaluation of novel compounds.
Conclusion
While direct experimental data on 5-(aminomethyl)benzo[d]oxazol-2-amine is scarce, a comprehensive analysis of related compounds allows for the construction of a robust technical profile. The proposed synthetic route is based on well-established chemical transformations, and the estimated physicochemical properties provide a solid foundation for further investigation. The structural similarity of the target compound to known bioactive molecules, particularly in the areas of neurodegenerative diseases and oncology, suggests that 5-(aminomethyl)benzo[d]oxazol-2-amine is a promising scaffold for the development of novel therapeutics. Further synthetic and biological evaluation is warranted to fully elucidate its potential.
References
- BLDpharm. 5-(Aminomethyl)benzo[d]oxazol-2(3H)-one.
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Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 19345-19353. [Link]
- EvitaChem. 5-Aminobenzo[d]oxazol-2(3H)-one (EVT-309706).
- ChemBK. 5-methylbenzo[d]oxazol-2-amine.
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ResearchGate. (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... [Link]
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ResearchGate. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]
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PubMed. Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease. [Link]
- IJRPC. SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES.
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